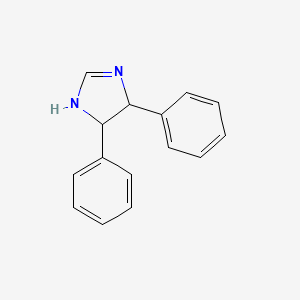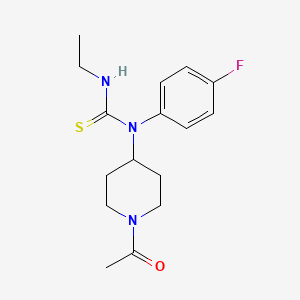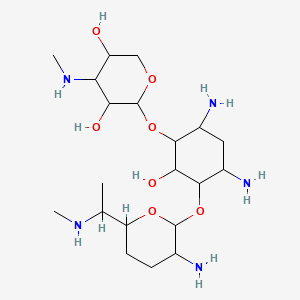
4''-Demethylgentamicin-C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’'-Demethylgentamicin-C1 is a derivative of gentamicin, an aminoglycoside antibiotic. Gentamicin is widely used to treat severe bacterial infections, particularly those caused by gram-negative bacteria.
Métodos De Preparación
4’'-Demethylgentamicin-C1 is typically produced through fermentation processes involving the bacterium Micromonospora purpurea or Micromonospora echinospora . The compound can be isolated and purified using preparative chromatography, followed by verification through thin-layer chromatography, high-performance liquid chromatography (HPLC), mass spectrometry, nuclear magnetic resonance spectroscopy, and melting point determination .
Análisis De Reacciones Químicas
4’'-Demethylgentamicin-C1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4’'-Demethylgentamicin-C1 has several scientific research applications:
Chemistry: It is used in the study of aminoglycoside antibiotics and their derivatives, helping to understand their chemical properties and reactions.
Biology: The compound is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells.
Medicine: 4’'-Demethylgentamicin-C1 is investigated for its potential therapeutic uses, particularly in treating infections caused by antibiotic-resistant bacteria.
Industry: The compound is used in the development of new antibiotics and in the quality control of pharmaceutical products
Mecanismo De Acción
4’'-Demethylgentamicin-C1 exerts its effects by binding to the 30S subunit of the bacterial ribosome, disrupting protein synthesis and ultimately leading to bacterial cell death. The compound targets the 16S ribosomal RNA and the 30S ribosomal protein S12, which are essential components of the bacterial protein synthesis machinery .
Comparación Con Compuestos Similares
4’'-Demethylgentamicin-C1 is similar to other aminoglycoside antibiotics, such as:
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Tobramycin
- Netilmicin
What sets 4’'-Demethylgentamicin-C1 apart is its unique structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its counterparts .
Propiedades
Número CAS |
66322-28-9 |
|---|---|
Fórmula molecular |
C20H41N5O7 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O7/c1-8(24-2)13-5-4-9(21)19(30-13)31-17-10(22)6-11(23)18(16(17)28)32-20-15(27)14(25-3)12(26)7-29-20/h8-20,24-28H,4-7,21-23H2,1-3H3 |
Clave InChI |
OEEYBJFUFKFHDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


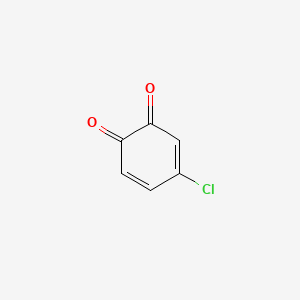
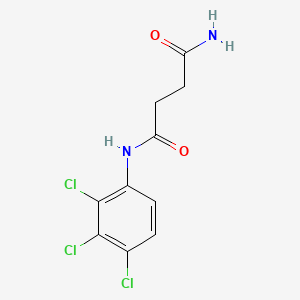
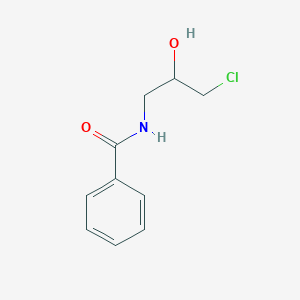
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
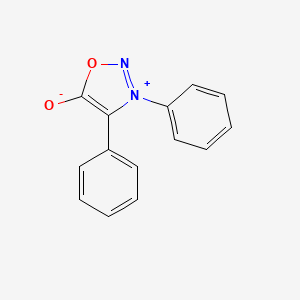
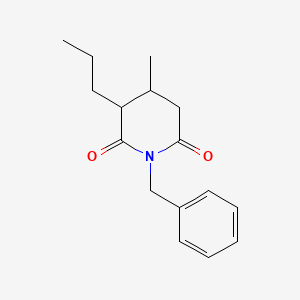
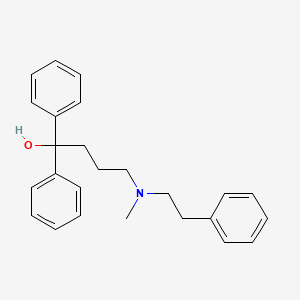
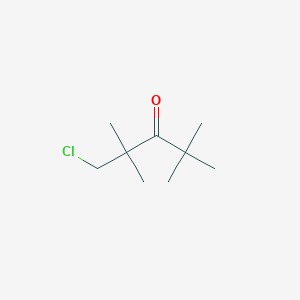

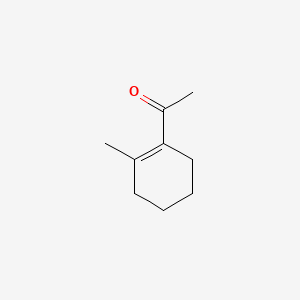
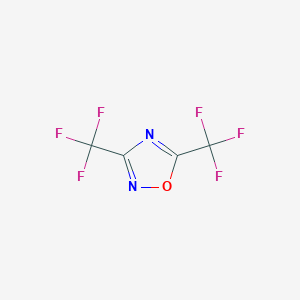
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
